Rotenone, dihydro-dihydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

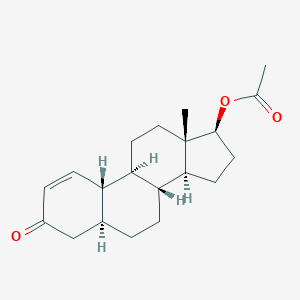

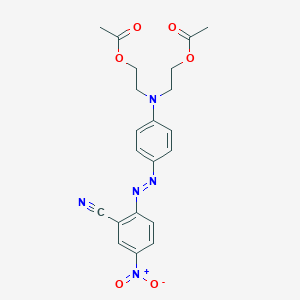

Rotenone, dihydro-dihydroxy-, is a natural compound that is derived from the roots of certain plants. It has been used for centuries as a pesticide, and in recent years, it has gained attention for its potential use in scientific research.

Aplicaciones Científicas De Investigación

Parkinson's Disease Research

Rotenone has been extensively studied for its effects on dopaminergic neurons, particularly in the context of Parkinson's Disease (PD) research. In a study by Alam and Schmidt (2002), rotenone was found to cause degeneration of dopaminergic neurons and induce parkinsonian symptoms in rats (Alam & Schmidt, 2002). Similarly, Tada‐Oikawa et al. (2003) demonstrated that rotenone-induced apoptosis in human cultured cells, suggesting its role in the etiology of PD (Tada‐Oikawa et al., 2003).

Effects on Mitochondrial Function

Rotenone is known to affect mitochondrial function. Tyurina et al. (2013) showed that rotenone exposure resulted in disruption of electron transport and production of reactive oxygen species in human lymphocytes (Tyurina et al., 2013).

Environmental Impact Studies

Rotenone's impact on the environment has also been a subject of research. Dalu et al. (2015) investigated the effects of rotenone on non-target aquatic fauna, revealing its significant impact on various invertebrate groups (Dalu et al., 2015). Additionally, Robertson and SMITH-VANIZ (2008) discussed the use of rotenone in marine research and its perceived environmental effects (Robertson & SMITH-VANIZ, 2008).

Neurotoxicity and Neurodegenerative Diseases

Further exploring its neurotoxic effects, studies like that by Wu et al. (2015) have shown that rotenone impairs autophagic flux and lysosomal functions in models of Parkinson’s disease (Wu et al., 2015). Radad et al. (2019) provided a comprehensive review on rotenone as a model for Parkinson's disease, discussing its implications and mechanisms of action (Radad et al., 2019).

Tritiation and Botanical Research

Filer and Egan (2021) described the synthesis and characterization of a tritiated analogue of dihydrorotenone, highlighting its application in understanding the action of rotenoids at the receptor level in insects (Filer & Egan, 2021).

Reproducibility in Parkinson's Disease Models

Cannon et al. (2009) focused on improving the reproducibility of the rotenone model in Parkinson's disease research (Cannon et al., 2009).

Behavioral and Developmental Studies

Melo et al. (2015) assessed the short-term toxicity of rotenone on the developmental, biochemical, and behavioral aspects in fish, demonstrating its wide range of sublethal effects (Melo et al., 2015).

Propiedades

Número CAS |

10585-57-6 |

|---|---|

Nombre del producto |

Rotenone, dihydro-dihydroxy- |

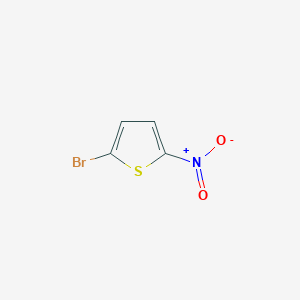

Fórmula molecular |

C23H24O8 |

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

6-(1,2-dihydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

InChI |

InChI=1S/C23H24O8/c1-23(26,10-24)19-7-13-14(30-19)5-4-11-21(25)20-12-6-16(27-2)17(28-3)8-15(12)29-9-18(20)31-22(11)13/h4-6,8,18-20,24,26H,7,9-10H2,1-3H3 |

Clave InChI |

HCVCUIIDODCONY-UHFFFAOYSA-N |

SMILES |

CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |

SMILES canónico |

CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |

Otros números CAS |

10585-57-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.